Cas no 2171310-52-2 ((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)

(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid
- EN300-1516864
- 2171310-52-2
- (2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid
-
- インチ: 1S/C27H30N2O5/c30-25(29-14-6-5-11-24(29)26(31)32)17-12-13-18(15-17)28-27(33)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23-24H,5-6,11-16H2,(H,28,33)(H,31,32)/t17?,18?,24-/m1/s1
- InChIKey: UBRWUFCPMYHTOV-YOHDVBOVSA-N
- ほほえんだ: O=C(C1CCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 95.9Ų
(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516864-0.1g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1516864-10.0g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1516864-0.25g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1516864-2500mg |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1516864-0.05g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1516864-2.5g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1516864-50mg |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1516864-250mg |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1516864-10000mg |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1516864-1.0g |
(2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]piperidine-2-carboxylic acid |
2171310-52-2 | 1g |
$3368.0 | 2023-06-05 |
(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acidに関する追加情報
Recent Advances in the Study of (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid (CAS: 2171310-52-2)
The compound (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid (CAS: 2171310-52-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. Its unique structural features, including the cyclopentane and piperidine rings, make it a versatile building block for the design of novel bioactive molecules. Researchers have successfully employed this compound in the development of protease inhibitors, which show promise in treating diseases such as cancer and viral infections.
One of the most notable advancements is the optimization of the synthetic route for (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid. A study published in the Journal of Medicinal Chemistry demonstrated a high-yield, scalable synthesis method that improves both efficiency and purity. This breakthrough is expected to facilitate further research and industrial applications of the compound.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in disease pathways. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of the compound displayed nanomolar affinity for target proteins, suggesting their potential as lead compounds for drug development.
Despite these promising results, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties require further investigation. Ongoing research is focused on modifying the chemical structure to enhance bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid (CAS: 2171310-52-2) represents a valuable tool in medicinal chemistry with broad applications. Continued research into its synthesis and biological activity will likely yield new therapeutic candidates and deepen our understanding of its mechanisms of action. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and drug discovery.
2171310-52-2 ((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid) 関連製品
- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 1227582-35-5(6-Amino-5-(3-fluorophenyl)nicotinaldehyde)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 1837-62-3(Ethyl tert-Octylcarbamate)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)




